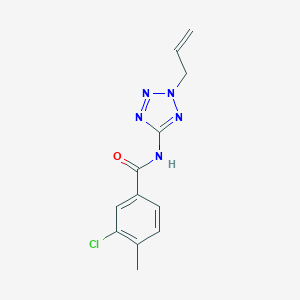
N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory properties.
Mecanismo De Acción
N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting the COX-2 enzyme, this compound reduces inflammation and pain. Unlike traditional NSAIDs, this compound spares the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This results in a superior safety profile compared to traditional NSAIDs.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammatory diseases. Studies have also shown that this compound has a superior safety profile compared to traditional NSAIDs. This is due to the fact that this compound selectively inhibits the COX-2 enzyme, which reduces inflammation and pain, while sparing the COX-1 enzyme, which protects the stomach lining.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide in lab experiments is its superior safety profile compared to traditional NSAIDs. This allows researchers to study the effects of this compound on inflammation and pain without the risk of adverse side effects. However, one limitation of using this compound in lab experiments is its high cost compared to traditional NSAIDs.
Direcciones Futuras
There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide. One area of research is the potential use of this compound in the treatment of cancer. Studies have shown that COX-2 is overexpressed in many types of cancer, and inhibiting COX-2 with this compound may have anti-cancer effects. Another area of research is the potential use of this compound in the treatment of Alzheimer's disease. Studies have shown that inflammation may play a role in the development of Alzheimer's disease, and this compound may have neuroprotective effects. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide involves the reaction of 2,5-dichlorobenzoic acid with 2-allyl-2H-tetrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound with a high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Studies have shown that this compound has a superior safety profile compared to traditional NSAIDs such as aspirin, ibuprofen, and naproxen. This is due to the fact that this compound selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Propiedades
Fórmula molecular |
C11H9Cl2N5O |
|---|---|
Peso molecular |
298.13 g/mol |
Nombre IUPAC |
2,5-dichloro-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H9Cl2N5O/c1-2-5-18-16-11(15-17-18)14-10(19)8-6-7(12)3-4-9(8)13/h2-4,6H,1,5H2,(H,14,16,19) |
Clave InChI |
YMPWMTCRQUWZBS-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
C=CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)










